4-Benzyl-3-(trifluoromethyl)morpholine
Description
4-Benzyl-3-(trifluoromethyl)morpholine is a substituted morpholine derivative characterized by a benzyl group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the morpholine ring. Its molecular formula is C₁₂H₁₄F₃NO, with a molar mass of 253.24 g/mol. Morpholine derivatives are widely utilized in medicinal chemistry due to their versatility as building blocks for pharmaceuticals, agrochemicals, and ligands. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyl group may contribute to π-π interactions in biological targets.
Properties
IUPAC Name |
4-benzyl-3-(trifluoromethyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)11-9-17-7-6-16(11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIHYYLFCKFLSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-3-(trifluoromethyl)morpholine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a radical trifluoromethylation reaction, often using reagents like trifluoromethyl iodide and a radical initiator.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the morpholine ring, potentially leading to the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Secondary amines.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
4-Benzyl-3-(trifluoromethyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Benzyl-3-(trifluoromethyl)morpholine involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key morpholine derivatives with trifluoromethyl or benzyl groups are compared below:
Substituent Analysis :
- Trifluoromethyl (-CF₃) : Enhances electron-withdrawing effects, improving metabolic stability and membrane permeability. Halogenated analogs (e.g., bromo/fluoro in CAS 2271442-93-2) exhibit higher reactivity in cross-coupling reactions .
- Benzyl Group : Promotes hydrophobic interactions in drug-receptor binding. Its absence in boron-containing analogs (CAS 906352-77-0) shifts utility toward synthetic chemistry applications .
- Stereochemistry : Chiral centers in CAS 287930-75-0 highlight the importance of enantiopurity in pharmacological activity .
Physicochemical Properties
- Melting Points : The boron-containing analog (CAS 906352-77-0) has a defined melting point (118–119°C), suggesting crystalline stability due to its planar dioxaborolane group . The target compound’s melting point is unreported but likely lower due to reduced symmetry.
- Solubility : Hydroxymethyl-substituted morpholines (e.g., CAS 101376-25-4) exhibit improved aqueous solubility compared to trifluoromethylated derivatives, which prioritize lipid membrane penetration .
Biological Activity
4-Benzyl-3-(trifluoromethyl)morpholine, a compound with the chemical formula , is gaining attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula :
- Molecular Weight : 251.24 g/mol
- Structure : The compound features a morpholine ring substituted with a benzyl group and a trifluoromethyl group, which significantly influences its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. Preliminary studies suggest that the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Properties
-
Inhibition of Cell Proliferation : Recent studies have demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines. For instance, the compound was tested against MCF-7 (breast cancer), HeLa (cervical cancer), and Jurkat (T-cell leukemia) cells using the MTT assay.
- IC50 Values :
- MCF-7: 8.47 µM
- HeLa: 9.22 µM
- Jurkat: Data pending further investigation
- IC50 Values :
- Mechanisms of Action : The compound's anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. The analysis via fluorescence-activated cell sorting (FACS) indicated significant alterations in cell cycle distribution upon treatment with varying concentrations of the compound.
Enzyme Inhibition
This compound has also been evaluated for its potential as an enzyme inhibitor:
- Matrix Metalloproteinases (MMPs) : Molecular docking studies revealed promising binding affinities for MMP-2 and MMP-9, suggesting that the compound may inhibit these enzymes involved in tumor metastasis and angiogenesis.
Case Studies
Several case studies have been published detailing the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : A study outlined a synthetic route for producing the compound with a yield of 65%. Subsequent biological evaluation confirmed its efficacy against various cancer cell lines.
- Comparative Analysis : In comparison to standard chemotherapeutic agents, this compound showed lower toxicity towards normal cells while maintaining significant anticancer activity.
Data Summary Table
| Cell Line | IC50 Value (µM) | % Viable Cells at 20 µM (48h) | % Viable Cells at 20 µM (72h) |
|---|---|---|---|
| MCF-7 | 8.47 ± 0.18 | 21.24% | 15.05% |
| HeLa | 9.22 ± 0.17 | 29.33% | 21.64% |
| Jurkat | Pending | Pending | Pending |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
